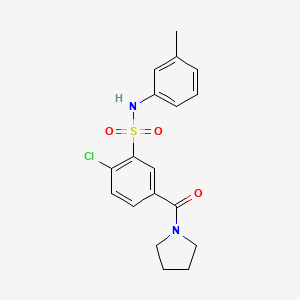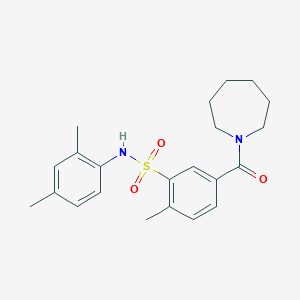
2-chloro-N-(3-methylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
2-chloro-N-(3-methylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
2-chloro-N-(3-methylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of carbonic anhydrase IX, which is involved in tumor growth and survival. In inflammation, this compound inhibits the activity of nuclear factor-kappa B, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3-methylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for its target enzymes and signaling pathways. However, this compound also has some limitations, including its low bioavailability, potential toxicity, and limited clinical data.
Direcciones Futuras
There are several future directions for 2-chloro-N-(3-methylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide research. In cancer research, this compound could be studied in combination with other cancer therapies to enhance its anti-tumor effects. In inflammation research, this compound could be studied in animal models of chronic inflammatory diseases to determine its long-term effects. In neurodegenerative disease research, this compound could be studied in clinical trials to determine its safety and efficacy in humans. Additionally, this compound could be modified to improve its bioavailability and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-methylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-5-4-6-15(11-13)20-25(23,24)17-12-14(7-8-16(17)19)18(22)21-9-2-3-10-21/h4-8,11-12,20H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKNRGCOQBVXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B3507326.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3507356.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3507364.png)

![3,4-dimethyl-1-(3-methylphenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3507368.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507375.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3507382.png)
![N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507393.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B3507397.png)
![1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3507411.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3507413.png)
![methyl 2-{[N-ethyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B3507417.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B3507420.png)